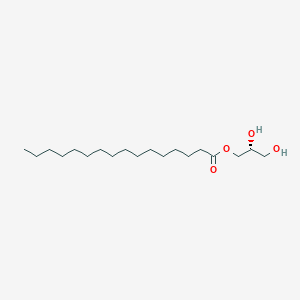

1-Palmitoyl-sn-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313712 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

32899-41-5, 26657-96-5 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32899-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of 1-Palmitoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol, a monoacylglycerol lipid, is an endogenous metabolite integral to cellular structure and signaling. While often viewed as an intermediate in glycerolipid metabolism, emerging research highlights its distinct biological activities, including roles in cancer biology and cellular signaling. This technical guide provides a comprehensive overview of the biological significance of this compound, its metabolic pathways, and its potential as a biomarker and therapeutic target. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation by researchers in lipidomics and drug development.

Introduction

This compound, also known as 1-monopalmitoylglycerol or MG(16:0/0:0/0:0), is a monoacylglycerol where a palmitic acid molecule is esterified to the sn-1 position of a glycerol (B35011) backbone.[1][2] Found across various organisms, from plants to humans, it serves as a fundamental building block for more complex lipids and participates in cellular signaling cascades.[1][2] Its presence and concentration in biological systems are tightly regulated, and dysregulation has been associated with pathological states, notably cancer.[1] This document aims to consolidate the current understanding of this compound's biological functions, presenting key data and experimental approaches for its study.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its experimental handling and analysis.

| Property | Value | Reference |

| Formal Name | hexadecanoic acid, (2S)-2,3-dihydroxypropyl ester | [1] |

| Synonyms | 1-Hexadecanoyl-sn-glycerol, 1-Palmitin | [1] |

| Molecular Formula | C₁₉H₃₈O₄ | [1] |

| Molecular Weight | 330.5 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Chloroform and Ethanol | [1] |

| Storage Temperature | -20°C | [1] |

Biological Functions and Clinical Relevance

This compound is implicated in several key biological processes, with notable connections to cancer and metabolic diseases.

Cytotoxic Effects in Cancer

-

In Vitro Cytotoxicity : this compound has demonstrated cytotoxic activity against several human cancer cell lines. At a concentration of 100 µg/ml, it was shown to be cytotoxic to HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells.[1]

Biomarker in Prostate Cancer

-

Negative Correlation with Prostate Cancer Risk : Plasma levels of this compound have been found to be negatively associated with the risk of prostate cancer.[1]

-

Differentiation of BPH and Prostate Cancer : Patients with benign prostatic hyperplasia (BPH) exhibit higher plasma levels of this compound compared to those with prostate cancer, suggesting its potential as a differential biomarker.[1]

Role as a Metabolic Intermediate

This compound is a key intermediate in the synthesis and degradation of glycerolipids. It can be formed through the hydrolysis of di- and triglycerides by lipases or from the acylation of glycerol-3-phosphate.

The Phosphorylated Derivative: this compound 3-phosphate (LPA 16:0)

The phosphorylated form of this compound, this compound 3-phosphate (also known as lysophosphatidic acid 16:0), is a crucial lipid membrane precursor and a signaling molecule.[3]

-

LPA Receptor Agonism : this compound 3-phosphate acts as an agonist at the human lysophosphatidic acid 2 (LPA₂) receptor, with an EC₅₀ of 290 nM in HEK293 cells.[4] LPA receptors are G protein-coupled receptors that mediate a wide range of cellular responses, including cell proliferation, migration, and survival.

-

Relevance in Non-alcoholic Fatty Liver Disease (NAFLD) : This molecule is a subject of research in the context of NAFLD.[3]

Metabolic and Signaling Pathways

The metabolic and signaling pathways involving this compound are central to its biological function.

Biosynthesis and Degradation

This compound is primarily formed during the lipolysis of triglycerides and diglycerides. It can also be synthesized from glycerol and palmitoyl-CoA.

Caption: Metabolic pathways of this compound.

Signaling via LPA Receptors

Upon phosphorylation, this compound is converted to LPA (16:0), which can then activate G protein-coupled LPA receptors, initiating downstream signaling cascades.

Caption: LPA receptor signaling initiated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of this compound and its derivatives.

| Compound | Assay/System | Endpoint | Value | Reference |

| This compound | Cytotoxicity Assay (HeLa, HepG2, MCF-7 cells) | IC₅₀ | 100 µg/ml | [1] |

| This compound 3-phosphate (LPA 16:0) | LPA₂ Receptor Activation (HEK293 cells) | EC₅₀ | 290 nM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are outlines for key experimental procedures.

Extraction and Quantification of this compound from Biological Samples

This protocol is based on standard lipid extraction methods, such as the Bligh-Dyer or Folch method, followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Workflow:

Caption: Workflow for extraction and quantification of this compound.

Detailed Steps:

-

Homogenization: Homogenize tissue samples in a suitable buffer. For plasma, use directly.

-

Extraction: Add a 2:1:0.8 mixture of chloroform:methanol:water to the sample. Vortex vigorously.

-

Phase Separation: Centrifuge to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a solvent suitable for LC-MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable column (e.g., C18) for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. A standard curve of authentic this compound should be prepared to determine the absolute concentration.

In Vitro Cytotoxicity Assay

This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines using a standard MTT or similar cell viability assay.

Workflow:

Caption: Workflow for in vitro cytotoxicity assay.

Detailed Steps:

-

Cell Culture: Maintain the desired cancer cell lines in their recommended growth medium.

-

Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assay: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measurement: If using MTT, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength. For luminescent assays, measure the light output.

-

Data Analysis: Plot the cell viability against the concentration of this compound and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

This compound is more than a simple metabolic intermediate; it is a bioactive lipid with demonstrated roles in cancer biology. Its negative correlation with prostate cancer risk and its in vitro cytotoxicity against various cancer cell lines position it as a molecule of interest for both biomarker discovery and therapeutic development. The signaling properties of its phosphorylated derivative, LPA (16:0), further underscore the importance of this lipid family in cellular communication.

Future research should focus on elucidating the precise molecular mechanisms underlying the cytotoxic effects of this compound. Investigating its role in other diseases and its potential as a modulator of the immune system, similar to related acetylated diglycerides, could open new avenues for therapeutic intervention. The development of more sensitive and specific analytical methods will be crucial for accurately mapping its distribution and dynamics in healthy and diseased states.

References

The Enigmatic Role of 1-Palmitoyl-sn-glycerol in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol, a ubiquitous monoacylglycerol, sits (B43327) at the crossroads of lipid metabolism and cellular signaling. While its role as a metabolic intermediate is well-established, its direct function as a signaling molecule remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's position within signaling networks. It delves into its metabolic pathways, the enzymes that govern its cellular concentrations, and explores the potential, albeit often indirect, influence it exerts on key signal transduction cascades. This document summarizes the limited quantitative data available and presents detailed experimental protocols for studying the metabolism and potential signaling effects of monoacylglycerols. Visual diagrams of metabolic and signaling pathways are provided to facilitate a deeper understanding of the complex interplay of these molecules.

Introduction: Beyond a Simple Metabolic Intermediate

Glycerolipids, including monoacylglycerols (MAGs), are not merely structural components of membranes or storage forms of energy; they are critical players in a sophisticated cellular communication network.[1] this compound, with a palmitic acid moiety at the sn-1 position of the glycerol (B35011) backbone, is a key node in these intricate pathways. While other MAGs, notably the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), have well-defined signaling roles, the specific functions of this compound in signal transduction are less clear. This guide aims to synthesize the current knowledge and provide a framework for future research into this intriguing molecule.

Metabolism of this compound: A Tightly Regulated Hub

The cellular concentration of this compound, and thus its potential to influence signaling, is governed by the coordinated action of several enzymes. Its primary routes of synthesis and degradation are central to its function.

Biosynthesis

This compound is primarily generated through the hydrolysis of diacylglycerols (DAGs) and phospholipids (B1166683). The key enzymes involved in its formation include:

-

Diacylglycerol Lipases (DAGL): These enzymes hydrolyze DAG, yielding a monoacylglycerol and a free fatty acid.

-

Phospholipases: Phospholipase C (PLC) activity on phospholipids generates DAG, a direct precursor to this compound.[2]

Degradation

The primary route for the breakdown of this compound is through the action of monoacylglycerol lipase (B570770).

-

Monoacylglycerol Lipase (MAGL): This serine hydrolase catalyzes the hydrolysis of monoacylglycerols into a free fatty acid (palmitic acid in this case) and glycerol.[3] MAGL plays a crucial role in terminating the signaling of endocannabinoid 2-AG and is a key regulator of monoacylglycerol levels in general.[4]

The interplay of these enzymes creates a dynamic pool of this compound that can be rapidly modulated in response to cellular stimuli.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |

| Diacylglycerol Lipase (DAGL) | Hydrolysis of diacylglycerol | Diacylglycerol | Monoacylglycerol, Free Fatty Acid | Plasma membrane, Endoplasmic reticulum |

| Phospholipase C (PLC) | Hydrolysis of phospholipids | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Diacylglycerol (DAG), Inositol trisphosphate (IP3) | Cytosol, Plasma membrane |

| Monoacylglycerol Lipase (MAGL) | Hydrolysis of monoacylglycerol | This compound, other MAGs | Palmitic acid, Glycerol | Cytosol, associated with membranes |

Potential Roles in Signal Transduction: An Indirect Influence

Direct evidence for this compound acting as a ligand for G-protein coupled receptors (GPCRs) or a direct activator of protein kinase C (PKC) is currently lacking in the scientific literature. However, its strategic position in lipid metabolism suggests several indirect mechanisms through which it could influence signal transduction.

Precursor to Bioactive Lipids

This compound can be re-acylated to form diacylglycerols. Diacylglycerols containing palmitic acid can, in turn, act as second messengers to activate certain isoforms of Protein Kinase C (PKC), a critical family of enzymes in cellular signaling.[5][6] Furthermore, the fatty acid released upon its degradation, palmitic acid, can be channeled into the synthesis of other signaling lipids, such as ceramides.[7]

Modulation of the Diacylglycerol Pool

The metabolic flux through the monoacylglycerol pathway, including the synthesis and degradation of this compound, directly impacts the cellular concentration of diacylglycerols. By influencing the availability of DAG, this compound metabolism can indirectly modulate the activation of DAG-sensitive signaling proteins like PKC and Ras guanyl-releasing proteins (RasGRPs).

Influence on Membrane Properties

The presence of monoacylglycerols within cellular membranes can alter their biophysical properties, such as fluidity and curvature.[8] These changes in the membrane environment can, in turn, affect the function of membrane-embedded proteins, including receptors and ion channels, thereby indirectly influencing signaling events.

Diagram 1: Metabolic Pathways of this compound

Caption: Metabolic pathways showing the synthesis and degradation of this compound.

Diagram 2: Potential Indirect Influence on Signaling

Caption: Potential indirect influence of this compound metabolism on signaling pathways.

Quantitative Data: A Call for Further Research

To date, there is a significant lack of quantitative data describing the direct signaling effects of this compound. The majority of the available data relates to its cytotoxic effects at high concentrations. For instance, it has been shown to be cytotoxic to HeLa, HepG2, and MCF-7 cells at a concentration of 100 µg/ml.[9] However, dose-response curves, EC50 values for receptor activation, or Ki values for enzyme inhibition are not available in the literature, highlighting a critical gap in our understanding.

Experimental Protocols

Given the nascent stage of research into the direct signaling roles of this compound, this section provides detailed methodologies for key experiments to investigate its metabolism and potential downstream effects.

Quantification of this compound in Biological Samples

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately measure the concentration of this compound in cell lysates or tissue homogenates.

Protocol:

-

Lipid Extraction:

-

Homogenize cell pellets or tissues in a mixture of chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., a deuterated version of this compound) for accurate quantification.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid to separate the lipids.

-

Couple the HPLC to a mass spectrometer operating in positive ion mode.

-

Monitor for the specific mass-to-charge ratio (m/z) of this compound and its internal standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.[10][11]

-

Diagram 3: Experimental Workflow for Quantification

Caption: Workflow for the quantification of this compound using LC-MS.

In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay

Objective: To measure the activity of MAGL in hydrolyzing this compound.

Protocol:

-

Enzyme and Substrate Preparation:

-

Use purified recombinant MAGL or cell lysates containing MAGL.

-

Prepare a solution of this compound in a suitable buffer (e.g., Tris-HCl with BSA).

-

-

Reaction:

-

Incubate the enzyme with the substrate at 37°C for a defined period.

-

Include control reactions without the enzyme or with a known MAGL inhibitor (e.g., JZL184).

-

-

Termination and Product Quantification:

Investigating Effects on Protein Kinase C (PKC) Activity

Objective: To determine if this compound or its metabolic products can modulate PKC activity.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293, SH-SY5Y).

-

Treat the cells with varying concentrations of this compound for different time points.

-

Include positive controls (e.g., a known PKC activator like Phorbol 12-myristate 13-acetate - PMA) and vehicle controls.

-

-

Cell Lysis and PKC Activity Assay:

-

Lyse the cells and prepare cytosolic and membrane fractions by ultracentrifugation.

-

Measure PKC activity in each fraction using a commercial PKC activity assay kit. These kits typically measure the phosphorylation of a specific PKC substrate. An increase in PKC activity in the membrane fraction is indicative of activation.[5]

-

Screening for G-Protein Coupled Receptor (GPCR) Activation

Objective: To assess whether this compound can activate GPCRs.

Protocol:

-

Cell Line and Reporter System:

-

Assay Performance:

-

Plate the cells in a multi-well plate.

-

Add varying concentrations of this compound to the wells.

-

Include a known agonist for the GPCR as a positive control and a vehicle control.

-

-

Signal Detection:

-

Measure the reporter signal (e.g., luminescence for aequorin, fluorescence for cAMP or β-arrestin assays) using a plate reader.

-

An increase in signal in the presence of this compound would suggest GPCR activation.

-

Measurement of Intracellular Calcium Mobilization

Objective: To determine if this compound induces changes in intracellular calcium concentrations.

Protocol:

-

Cell Loading with Calcium Indicator:

-

Culture cells on glass coverslips or in a multi-well plate.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[15]

-

-

Live-Cell Imaging or Plate-Based Reading:

-

Mount the coverslip on a fluorescence microscope equipped with a live-cell imaging chamber or place the plate in a fluorescent plate reader with kinetic reading capabilities.

-

Establish a baseline fluorescence reading.

-

-

Stimulation and Data Acquisition:

-

Add this compound to the cells and record the changes in fluorescence intensity over time.

-

An increase in fluorescence indicates a rise in intracellular calcium.

-

Conclusion and Future Directions

This compound is a metabolically important monoacylglycerol whose direct role in signal transduction is an emerging field of study. While it is clear that its metabolism is intricately linked to the levels of potent second messengers like diacylglycerol, the capacity of this compound to act as a primary signaling molecule in its own right remains to be definitively established. The lack of specific, high-affinity protein interactors and the absence of robust quantitative data on its signaling effects underscore the need for further investigation.

Future research should focus on:

-

Identifying specific binding partners: Utilizing techniques such as affinity chromatography and mass spectrometry to identify proteins that directly interact with this compound.

-

Elucidating direct signaling effects: Performing rigorous dose-response studies in various cell types to determine if this compound can directly activate key signaling pathways.

-

Developing specific pharmacological tools: Creating selective inhibitors for the enzymes that metabolize this compound to better dissect its specific cellular functions.

A deeper understanding of the signaling capabilities of this compound will not only enhance our knowledge of lipid-mediated cellular communication but may also unveil new therapeutic targets for a range of diseases, from metabolic disorders to cancer.

References

- 1. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. This compound | C19H38O4 | CID 3084463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 4. Assay of Monoacylglycerol Lipase Activity [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tango GPCR Assay System | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. berthold.com [berthold.com]

Chemical and physical properties of 1-Palmitoyl-sn-glycerol.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of 1-Palmitoyl-sn-glycerol. This monoacylglycerol plays a crucial role in various metabolic and signaling pathways, making it a molecule of significant interest in scientific research and drug development.

Chemical and Physical Properties

This compound, a monoacylglycerol containing palmitic acid at the sn-1 position, is a white to off-white solid at room temperature.[1][2] Its fundamental properties are summarized in the tables below for easy reference.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₄ | [3] |

| Molecular Weight | 330.50 g/mol | [1][3] |

| CAS Number | 32899-41-5 | [3] |

| Appearance | White to off-white solid/powder | [1][2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 73 - 77 °C (for 1-Monopalmitin) | [2][4][5] |

| Boiling Point | 451.3 ± 25.0 °C (Predicted) | [4][5] |

| Solubility | Soluble in Chloroform, Ethanol, and DMSO (50 mg/mL with ultrasonic treatment) | [6] |

| XLogP3 | 6.3 | [3] |

Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Expected signals for the glycerol (B35011) backbone protons and the palmitoyl (B13399708) chain protons. The protons on the glycerol moiety would appear in the range of 3.5-4.2 ppm, while the long alkyl chain protons of the palmitate would be observed between 0.8-2.4 ppm. |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the ester group (~174 ppm), the glycerol backbone carbons (60-75 ppm), and the carbons of the palmitoyl chain (14-35 ppm). |

| Mass Spectrometry (EI of TMS derivative) | The trimethylsilyl (B98337) (TMS) derivative of 1-monopalmitin shows characteristic fragment ions. Key fragments include ions resulting from the loss of TMS groups and cleavage of the glycerol backbone, which can help in identifying the structure and the position of the fatty acid. |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis: Enzymatic Esterification

A common and regioselective method for synthesizing this compound is through enzymatic esterification of glycerol with palmitic acid. This method offers advantages over chemical synthesis by providing stereospecificity and avoiding harsh reaction conditions.

Materials:

-

Glycerol

-

Palmitic Acid

-

Immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica)[7][8]

-

Organic solvent (e.g., tert-butanol, optional for improving homogeneity)[7]

-

Vacuum system

Procedure:

-

A mixture of glycerol and palmitic acid (e.g., in a 1:1 or other optimized molar ratio) is prepared.[8]

-

The immobilized lipase is added to the mixture (typically 5-10% by weight of the reactants).[8]

-

If a solvent is used, the reactants and enzyme are suspended in it.

-

The reaction is carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring or shaking.[9]

-

To drive the reaction towards product formation by removing the water produced, the reaction can be conducted under vacuum.[8]

-

The reaction progress is monitored over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction reaches completion or equilibrium, the immobilized enzyme is removed by filtration.

Purification: Silica (B1680970) Gel Column Chromatography

Purification of the synthesized this compound from the reaction mixture, which may contain unreacted starting materials and di- or triglycerides, is typically achieved by silica gel column chromatography.[10][11]

Materials:

-

Crude reaction mixture

-

Silica gel (e.g., 230-400 mesh)[12]

-

A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

Procedure:

-

A slurry of silica gel in the initial, less polar solvent (e.g., hexane) is prepared and packed into a chromatography column.

-

The crude reaction mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

The column is eluted with a solvent system of increasing polarity. The different components of the mixture will travel down the column at different rates depending on their polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analysis: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is then acquired on a spectrometer. Expected chemical shifts would be assigned to the protons of the glycerol backbone and the palmitoyl chain.[13]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained from a concentrated sample in a suitable deuterated solvent. The chemical shifts of the carbonyl carbon, glycerol carbons, and the alkyl chain carbons are recorded and assigned.[14][15][16]

Mass Spectrometry (MS):

-

For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of this compound are often derivatized, for example, by silylation to form trimethylsilyl (TMS) ethers, to increase their volatility.[1][17]

-

The derivatized sample is then injected into the GC-MS system. The mass spectrum is obtained using an ionization technique such as Electron Ionization (EI).[18] The resulting fragmentation pattern is analyzed to confirm the molecular weight and structure of the compound.[1]

Signaling and Metabolic Pathways

This compound is a key intermediate in several metabolic and signaling pathways. Its metabolism and signaling actions are intricately linked with other important lipid molecules like diacylglycerols (DAG) and lysophosphatidic acid (LPA).

Metabolic Pathway of this compound

This compound is primarily metabolized by monoacylglycerol lipase (MAGL), which hydrolyzes it to release palmitic acid and glycerol.[19][20][21][22] This is a crucial step in the breakdown of triacylglycerols and the mobilization of fatty acids for energy or for the synthesis of other lipids.

Signaling Role of this compound and Related Lipids

While this compound itself is not as extensively studied as a primary signaling molecule compared to diacylglycerols (DAGs) and lysophosphatidic acid (LPA), its metabolism is directly linked to the levels of these potent second messengers. Monoacylglycerols can act as signaling molecules in their own right, for instance, in the endocannabinoid system.[23]

The phosphorylation of monoacylglycerols can lead to the formation of lysophosphatidic acid (LPA), a signaling lipid that activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors, triggering a wide range of cellular responses.[24]

Furthermore, the synthesis of this compound is linked to diacylglycerol (DAG) metabolism. DAG is a critical second messenger that activates protein kinase C (PKC) and other signaling proteins. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling and initiating PA-mediated pathways.[25][26][27] The interplay between these lipid molecules highlights the complexity of lipid-mediated signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. MONOPALMITIN | 542-44-9 [chemicalbook.com]

- 4. 542-44-9 CAS MSDS (MONOPALMITIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. MONOPALMITIN [chembk.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. compoundchem.com [compoundchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 13. researchgate.net [researchgate.net]

- 14. bhu.ac.in [bhu.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. 1-Monopalmitin, 2TMS derivative [webbook.nist.gov]

- 18. Glycerol 1-palmitate [webbook.nist.gov]

- 19. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 24. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 26. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

1-Palmitoyl-sn-glycerol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol (1-PG), a monoacylglycerol comprising a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position, is an endogenous lipid molecule with emerging significance in cellular signaling and pathology. This technical guide provides a comprehensive overview of 1-PG, consolidating current knowledge on its biochemical properties, metabolism, and biological activities. Particular focus is given to its role in cancer and inflammation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Monoacylglycerols (MAGs) are a class of glycerolipids that play crucial roles as metabolic intermediates and signaling molecules. This compound (also known as 1-palmitin or MG(16:0/0:0/0:0)) is a saturated monoacylglycerol that has garnered interest due to its biological activities, including cytotoxic effects on cancer cells and its potential role as a biomarker in prostate cancer.[1] As a precursor for the synthesis of more complex glycerides and phospholipids, 1-PG is centrally positioned in lipid metabolism.[1] Understanding its synthesis, degradation, and interaction with cellular signaling cascades is critical for elucidating its physiological and pathophysiological functions and for exploring its potential as a therapeutic agent.

Physicochemical and Biochemical Properties

This compound is a solid at room temperature with a molecular weight of 330.5 g/mol .[1][2] Its amphipathic nature, conferred by the hydrophilic glycerol head and the hydrophobic palmitic acid tail, allows it to partition into cellular membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 1-Hexadecanoyl-sn-glycerol, MG(16:0/0:0/0:0), 1-Palmitin | [1][2] |

| Molecular Formula | C₁₉H₃₈O₄ | [1][2] |

| Molecular Weight | 330.5 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Chloroform (B151607) and Ethanol | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Metabolism of this compound

The cellular concentration of 1-PG is tightly regulated by the coordinated action of synthetic and degradative enzymes.

Synthesis

This compound can be formed through several metabolic pathways:

-

Lipolysis of Triacylglycerols: The primary route for 1-PG generation is the sequential hydrolysis of triacylglycerols (triglycerides) and diacylglycerols by lipases. Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) hydrolyze triacylglycerols to diacylglycerols, which are then further hydrolyzed by HSL and monoacylglycerol lipase (MAGL) to generate monoacylglycerols, including 1-PG.

-

Phospholipid Remodeling: Phospholipases can also contribute to the formation of 1-PG through the hydrolysis of phosphatidylcholines and other glycerophospholipids.

Degradation

The primary enzyme responsible for the degradation of 1-PG is monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This enzyme is a critical regulator of endocannabinoid signaling and is also implicated in cancer and inflammatory processes. 1-monopalmitin has been shown to inhibit cytosolic MAGL with an IC50 value of 12 µM.[3]

Biological Activity and Signaling Pathways

Emerging evidence suggests that 1-PG is not merely a metabolic intermediate but an active signaling molecule, particularly in the contexts of cancer and inflammation.

Role in Cancer

This compound has demonstrated notable anti-cancer properties. It has been found to be cytotoxic to HeLa, HepG2, and MCF-7 cancer cell lines at a concentration of 100 µg/ml.[1] Furthermore, plasma levels of this compound are negatively associated with prostate cancer risk, with higher levels observed in patients with benign prostatic hyperplasia compared to those with prostate cancer.[1]

The precise signaling pathways through which 1-PG exerts its anti-tumor effects are still under investigation. However, based on the known actions of its constituent parts and related lipids, a putative signaling pathway can be proposed. As a monoacylglycerol, 1-PG can be phosphorylated by a kinase to form lysophosphatidic acid (LPA), a potent signaling lipid. Alternatively, it can be acylated to form diacylglycerol (DAG), a well-known activator of Protein Kinase C (PKC). Palmitic acid itself has been shown to modulate various signaling pathways, including those involving STAT3 and PI3K/Akt, to inhibit cancer cell proliferation and metastasis.[4][5][6]

Caption: Putative signaling cascade of this compound in cancer cells.

Role in Inflammation

The role of 1-PG in inflammation is less defined, but inferences can be drawn from related molecules. Palmitic acid, a component of 1-PG, is known to induce inflammatory responses in macrophages through Toll-like receptor (TLR) signaling.[7] Conversely, other monoacylglycerols have been shown to have anti-inflammatory effects. For instance, 2-arachidonoylglycerol's anti-inflammatory actions are mediated by its conversion to prostaglandin (B15479496) D2-glycerol ester.[8] It is plausible that 1-PG could modulate inflammatory pathways, either directly or through its metabolic products.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

Table 2: Quantitative Biological Data for this compound

| Parameter | Value | Cell/System | Reference |

| Cytotoxicity | 100 µg/ml | HeLa, HepG2, MCF-7 cells | [1] |

| MAGL Inhibition (IC₅₀) | 12 µM | Cytosolic Monoacylglycerol Lipase | [3] |

| Association with Prostate Cancer Risk | Negative | Human Plasma | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, adapted from established protocols for related lipids.

Lipase-Catalyzed Synthesis of this compound

This protocol describes the enzymatic synthesis of 1-PG from glycerol and palmitic acid using a regioselective lipase.

Materials:

-

Glycerol

-

Palmitic acid

-

Immobilized sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolve palmitic acid and a molar excess of glycerol in hexane in a sealed reaction vessel.

-

Add molecular sieves to remove water and drive the esterification reaction.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction reaches completion (or equilibrium), filter to remove the immobilized lipase.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound from unreacted substrates and byproducts (di- and triglycerides) using silica gel column chromatography.

Caption: Generalized workflow for the enzymatic synthesis of this compound.

Extraction and Quantification of this compound from Plasma by LC-MS

This protocol outlines the extraction and analysis of 1-PG from plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Plasma sample

-

Internal standard (e.g., ¹³C-labeled 1-PG or a structurally similar monoacylglycerol)

-

LC-MS grade solvents: chloroform, methanol (B129727), water

-

Formic acid

-

Ammonium (B1175870) formate

-

C18 reverse-phase LC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known amount of the internal standard.

-

Add 1 mL of ice-cold methanol and vortex thoroughly to precipitate proteins.

-

Add 2 mL of chloroform and vortex again.

-

Add 800 µL of water and vortex to induce phase separation.

-

Centrifuge at 4°C to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

-

-

LC-MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Elute the lipids using a gradient of mobile phases (e.g., water with formic acid and ammonium formate, and acetonitrile/isopropanol with formic acid and ammonium formate).

-

Detect this compound and the internal standard using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Quantify the amount of 1-PG in the sample by comparing its peak area to that of the internal standard.

-

Caption: Standard workflow for the extraction and analysis of 1-PG from plasma samples.

Conclusion and Future Directions

This compound is a bioactive lipid with demonstrated anti-cancer properties and a potential role in inflammatory processes. While our understanding of its specific molecular mechanisms is still in its infancy, the available data suggest that 1-PG and its metabolic pathways represent promising targets for therapeutic intervention. Future research should focus on elucidating the precise signaling cascades modulated by 1-PG in various cell types, quantifying its levels in different tissues under physiological and pathological conditions, and exploring the therapeutic efficacy of modulating its metabolism in preclinical models of cancer and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C19H38O4 | CID 3084463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Influence of the degree of unsaturation of the acyl side chain upon the interaction of analogues of 1-arachidonoylglycerol with monoacylglycerol lipase and fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitic acid inhibits prostate cancer cell proliferation and metastasis by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

1-Palmitoyl-sn-glycerol: A Technical Guide to its Natural Sources, Isolation, and Potential Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol is a monoacylglycerol that has garnered interest within the scientific community for its potential roles in cellular signaling and its presence in various natural sources. This technical guide provides an in-depth overview of the known natural occurrences of this compound, detailed methodologies for its isolation and purification from plant matrices, and an exploration of its putative signaling pathways. Quantitative data is summarized for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this bioactive lipid.

Natural Sources of this compound

This compound has been identified in a variety of plant species. While comprehensive quantitative data across a wide range of sources remains an area of active research, existing literature points to its presence in the following plants:

-

Acorus calamus : Commonly known as sweet flag, the rhizomes of this plant have been reported to contain this compound.

-

Corchorus olitorius : This plant, also known as Jute mallow, is another documented source of this compound.

-

Markhamia stipulata : The leaves of this plant have been found to contain this compound[1].

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Plant Part | Reference |

| This compound | Acorus calamus | Rhizome | Generic Mention |

| This compound | Corchorus olitorius | Leaves | Generic Mention |

| This compound | Markhamia stipulata | Leaves | [1] |

Isolation and Purification of this compound

The isolation and purification of this compound from natural sources involve a multi-step process that includes lipid extraction, fractionation of lipid classes, and chromatographic separation of the target molecule. The following is a generalized protocol adaptable for plant tissues.

General Experimental Workflow

The overall workflow for the isolation and purification of this compound from a plant source is depicted below.

Detailed Experimental Protocols

This protocol is adapted from established methods for glycerolipid extraction from plant tissues.

Materials:

-

Plant tissue (e.g., 1 g of fresh leaves or rhizomes)

-

Isopropanol (pre-heated to 75°C)

-

Chloroform

-

0.9% (w/v) KCl solution

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Rotary evaporator

Procedure:

-

Inactivation of Lipases: Immediately after harvesting, immerse the plant tissue in hot isopropanol (75°C) for 15 minutes to inactivate lipolytic enzymes.

-

Homogenization: Transfer the tissue and isopropanol to a homogenizer and homogenize for 2-3 minutes.

-

Solvent Extraction: Add chloroform and methanol to the homogenate to achieve a final solvent ratio of chloroform:methanol:isopropanol (1:1:1 v/v/v). Continue homogenization for another 2 minutes.

-

Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 1 volume of 0.9% KCl solution and vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Lipid Extract: Carefully collect the lower chloroform phase, which contains the total lipid extract, using a glass Pasteur pipette.

-

Drying: Dry the chloroform extract under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Store the dried lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Materials:

-

Silica gel SPE cartridges

-

Chloroform

-

Methanol

-

HPLC system with a normal-phase or reversed-phase column

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Procedure:

-

SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by washing it sequentially with methanol, acetone, and chloroform, followed by equilibration with hexane.

-

Sample Loading: Dissolve the dried lipid extract in a minimal amount of chloroform or hexane and load it onto the conditioned SPE cartridge.

-

Fractionation: Elute the different lipid classes using a stepwise solvent gradient:

-

Neutral Lipids (including monoacylglycerols): Elute with increasing concentrations of acetone in hexane. Monoacylglycerols typically elute with a higher concentration of acetone compared to tri- and diacylglycerols.

-

Glycolipids and Phospholipids: Elute with more polar solvents like acetone and methanol.

-

-

Collection of Monoacylglycerol Fraction: Collect the fractions that are expected to contain monoacylglycerols based on prior calibration with standards.

-

HPLC Separation: Further purify the monoacylglycerol-containing fraction by HPLC.

-

Normal-Phase HPLC: Use a silica column with a mobile phase gradient of isopropanol in hexane.

-

Reversed-Phase HPLC: Use a C18 column with a mobile phase gradient of methanol in water.

-

-

Detection and Collection: Monitor the elution profile using an ELSD or MS. Collect the peak corresponding to the retention time of a this compound standard.

-

Final Product: Evaporate the solvent from the collected fraction to obtain purified this compound.

Signaling Pathways Involving Monoacylglycerols

While direct signaling pathways for this compound are still under investigation, the broader class of monoacylglycerols (MAGs) are recognized as important signaling molecules. They are primarily generated through the hydrolysis of diacylglycerols (DAGs) by diacylglycerol lipase (B570770) and are degraded by monoacylglycerol lipase (MGL). The signaling actions of MAGs can be mediated through various receptors.

Putative Signaling Targets for this compound

Based on the signaling roles of structurally similar lipids, several potential pathways for this compound can be hypothesized.

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. A structurally related molecule, 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine, has been identified as an endogenous ligand for PPARα[2][3]. This suggests that this compound could potentially act as a ligand for PPAR isoforms, particularly PPARγ, which is a key regulator of adipogenesis and inflammation. Activation of PPARγ by this compound would lead to the transcription of target genes involved in these processes.

GPR119 is a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. It is involved in the regulation of glucose homeostasis through the secretion of glucagon-like peptide-1 (GLP-1). The monoacylglycerol 2-oleoyl glycerol (2-OG) is a known agonist of GPR119[4][5]. Given the structural similarity, it is plausible that this compound could also activate GPR119, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent GLP-1 release.

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is modulated by endogenous lipids such as 2-arachidonoylglycerol (B1664049) (2-AG). While this compound is not a classical endocannabinoid, the shared monoacylglycerol backbone suggests a potential for interaction with the endocannabinoid system, either through direct receptor binding or by modulating the levels of other endocannabinoids.

Conclusion and Future Directions

This compound is a naturally occurring monoacylglycerol with potential as a bioactive signaling molecule. While its presence in several plant species has been confirmed, further research is needed to quantify its abundance in these and other natural sources. The development of optimized and specific protocols for its isolation and purification will be crucial for obtaining sufficient quantities for in-depth biological studies. Elucidating the specific signaling pathways through which this compound exerts its effects, particularly its interactions with PPARs, GPR119, and the endocannabinoid system, will provide valuable insights into its physiological functions and therapeutic potential. Future studies should focus on quantitative analysis in various natural sources, refinement of isolation techniques, and direct assessment of its activity on the hypothesized receptor targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a physiologically relevant endogenous ligand for PPARalpha in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Metabolic Pathway of 1-Palmitoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycerol is a monoacylglycerol that plays a crucial role as an intermediate in glycerolipid metabolism. It is composed of a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position. This molecule is a key precursor for the synthesis of various glycerides and phospholipids, and its metabolic pathway is intricately linked to cellular energy storage, membrane biogenesis, and signaling processes. Dysregulation of the this compound metabolic pathway has been implicated in a variety of pathological conditions, including metabolic disorders and cancer, making it a significant area of interest for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its biosynthesis and degradation, the enzymes involved, quantitative data, detailed experimental protocols, and its role in cellular signaling.

Metabolic Pathway of this compound

The metabolism of this compound is primarily governed by two key pathways: the glycerol-3-phosphate pathway for its de novo synthesis and the monoacylglycerol pathway, which is particularly active in the intestine for the re-synthesis of triacylglycerols from dietary fats.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the de novo synthesis of triacylglycerols and phospholipids, primarily occurring in the endoplasmic reticulum. The initial precursor for this pathway is glycerol-3-phosphate.

The key enzymatic steps are:

-

Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), utilizing palmitoyl-CoA as the acyl donor. This reaction forms this compound-3-phosphate, also known as lysophosphatidic acid (LPA). There are four known isoforms of GPAT, each with distinct tissue distributions and regulatory mechanisms.

-

Formation of Phosphatidic Acid: Subsequently, 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the acylation of LPA at the sn-2 position to form phosphatidic acid (PA).

-

Dephosphorylation to Diacylglycerol: Phosphatidic acid phosphatase (PAP), also known as lipin, then dephosphorylates PA to yield 1,2-diacyl-sn-glycerol (DAG).

-

Formation from Triacylglycerol Lipolysis: this compound can also be generated from the hydrolysis of triacylglycerols by adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), which sequentially remove fatty acids from the triacylglycerol backbone.

Degradation of this compound

This compound can be further metabolized through two primary routes: acylation to form diacylglycerol or hydrolysis to release palmitic acid and glycerol.

-

Acylation to Diacylglycerol: Monoacylglycerol acyltransferase (MGAT) enzymes catalyze the acylation of this compound at the sn-2 position to form 1,2-dipalmitoyl-sn-glycerol (B135180). There are several MGAT isoforms with varying tissue expression and substrate specificities.

-

Hydrolysis to Palmitic Acid and Glycerol: Monoacylglycerol lipase (MGL) hydrolyzes this compound to release free palmitic acid and glycerol. This is a critical step in the breakdown of monoacylglycerols and the release of fatty acids for energy production or other metabolic fates.

Quantitative Data

The following tables summarize available quantitative data related to the enzymes and metabolites in the this compound metabolic pathway. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, tissue source, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Source Organism/Tissue |

| Glycerol-3-Phosphate Acyltransferase (GPAT1) | Glycerol-3-Phosphate | 100-800 µM | - | Rat Liver Mitochondria |

| Palmitoyl-CoA | 5-15 µM | - | Rat Liver Mitochondria | |

| Monoacylglycerol Acyltransferase 2 (MGAT2) | 2-Oleoylglycerol | 200 µM | - | Mouse Intestine Microsomes[1] |

| Oleoyl-CoA | 25 µM | - | Mouse Intestine Microsomes[1] | |

| Monoacylglycerol Lipase (MGL) | 2-Arachidonoylglycerol | 2-5 µM | - | Rat Brain |

Table 2: Tissue Expression of Key Enzymes

| Enzyme | Human Tissue with High Expression | Mouse Tissue with High Expression |

| MGAT1 | Stomach, Kidney, Adipose Tissue, Liver | Stomach, Kidney, Adipose Tissue, Liver |

| MGAT2 | Small Intestine, Liver, Stomach, Kidney, Colon, Adipose Tissue | Small Intestine |

Experimental Protocols

Measurement of Monoacylglycerol Acyltransferase (MGAT) Activity

This protocol describes an in vitro assay to measure MGAT activity using a radiolabeled substrate.

Materials:

-

Microsomal protein fraction from cells or tissue of interest

-

This compound

-

[14C]Oleoyl-CoA

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM MgCl2

-

Stopping Solution: Chloroform:Methanol (2:1, v/v)

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, this compound, and the microsomal protein fraction.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate at 37°C for 10-30 minutes with gentle agitation.

-

Stop the reaction by adding the stopping solution.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the radiolabeled diacylglycerol product.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the lipid extract in a small volume of chloroform.

-

Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

Visualize the lipid spots using iodine vapor or by autoradiography.

-

Scrape the diacylglycerol spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Measurement of Monoacylglycerol Lipase (MGL) Activity

This protocol outlines a method to determine MGL activity using a fluorogenic substrate.[2][3]

Materials:

-

Cell or tissue lysate containing MGL

-

Fluorogenic MGL substrate (e.g., 4-nitrophenyl acetate (B1210297) or a specific coumarin-based substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mg/mL BSA

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the cell or tissue lysate in assay buffer.

-

Add the lysate dilutions to the wells of the 96-well microplate.

-

Prepare the fluorogenic substrate solution in assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the MGL activity based on a standard curve generated with a known amount of the fluorescent product.

Signaling Pathways and Logical Relationships

This compound and its metabolites are involved in crucial signaling pathways that regulate a variety of cellular processes.

Diacylglycerol (DAG) Signaling

The conversion of this compound to 1,2-dipalmitoyl-sn-glycerol (a type of DAG) is a key step in activating signaling cascades. DAG is a well-established second messenger that activates Protein Kinase C (PKC) isoforms.[4] PKC activation, in turn, phosphorylates a multitude of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[5] Beyond PKC, DAG can also activate other signaling proteins, including Ras guanyl-releasing proteins (RasGRPs), chimerins, and protein kinase D (PKD).[4][6]

Lysophosphatidic Acid (LPA) Signaling

The precursor to this compound in the de novo pathway, this compound-3-phosphate (LPA), is itself a potent signaling molecule. LPA acts on a family of G protein-coupled receptors (GPCRs) to elicit a wide range of cellular responses, including cell growth, migration, and survival.

Visualizations

This compound Metabolic Pathway

Caption: Metabolic pathways of this compound biosynthesis and degradation.

Diacylglycerol Signaling Cascade

Caption: Activation of downstream signaling by diacylglycerol derived from this compound.

Experimental Workflow for MGAT Assay

Caption: Workflow for the in vitro monoacylglycerol acyltransferase (MGAT) activity assay.

References

- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Divergence and complexities in DAG signaling: looking beyond PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Palmitoyl-sn-glycerol: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycerol, a monoacylglycerol, is a lipid molecule of significant interest in various fields of biomedical research. It consists of a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position. This molecule serves as a crucial intermediate in the biosynthesis of more complex glycerolipids, including triglycerides and phospholipids, which are fundamental components of cellular membranes and are involved in energy storage and signaling pathways.[1] Recent studies have also highlighted its potential role in cancer biology, demonstrating cytotoxic effects against various cancer cell lines and showing a negative correlation with prostate cancer risk. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₈O₄ | [2][3] |

| Molecular Weight | 330.5 g/mol | [2][3] |

| CAS Number | 32899-41-5 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in Chloroform and Ethanol | [3] |

| Synonyms | 1-Hexadecanoyl-sn-glycerol, MG(16:0/0:0/0:0), 1-Palmitin, L-alpha-Palmitin | [3] |

| Computed XLogP3 | 6.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 18 | [2] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a method for the synthesis of this compound using a lipase-catalyzed esterification of glycerol and palmitic acid. Lipases, such as those from Rhizomucor miehei, are often used for their regioselectivity, favoring the sn-1 and sn-3 positions of glycerol.

Materials:

-

Glycerol (anhydrous)

-

Palmitic acid

-

Immobilized lipase (B570770) (e.g., Lipozyme RM IM)

-

2-Methyl-2-butanol (tert-amyl alcohol) or another suitable organic solvent

-

Molecular sieves (3Å)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve palmitic acid in 2-methyl-2-butanol. Add glycerol to the mixture. The molar ratio of glycerol to palmitic acid should be optimized, but a ratio of 5:1 or higher is recommended to favor monoacylglycerol formation.

-

Dehydration: Add activated molecular sieves to the reaction mixture to remove water, which can inhibit the enzyme and promote the reverse reaction (hydrolysis).

-

Enzymatic Reaction: Add the immobilized lipase to the mixture (e.g., 10% by weight of the substrates). The reaction is carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of palmitic acid and the formation of this compound.

-

Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

-

Solvent Evaporation: The organic solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting mixture of unreacted substrates, mono-, di-, and triglycerides is purified by silica gel column chromatography. A solvent gradient of hexane and ethyl acetate can be used to elute the different components, with this compound typically eluting at a specific solvent composition.

-

Characterization: The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and Fourier-transform infrared spectroscopy (FTIR).

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound against cancer cell lines such as HeLa, HepG2, and MCF-7, based on the findings of Ngo et al. (2020).[3]

Materials:

-

HeLa, HepG2, or MCF-7 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The study by Ngo et al. (2020) reported cytotoxicity at a concentration of 100 µg/mL.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-